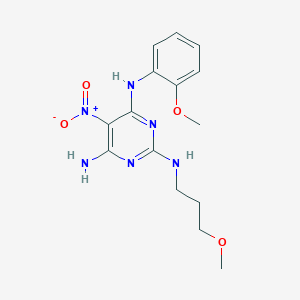

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Description

Properties

CAS No. |

672331-22-5 |

|---|---|

Molecular Formula |

C15H20N6O4 |

Molecular Weight |

348.36 g/mol |

IUPAC Name |

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C15H20N6O4/c1-24-9-5-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-6-3-4-7-11(10)25-2/h3-4,6-7H,5,8-9H2,1-2H3,(H4,16,17,18,19,20) |

InChI Key |

NPBWOKBRRUWKFY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])N |

solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Starting Material: 5-Nitropyrimidine-2,4,6-Triamine

The pyrimidine backbone is functionalized via sequential substitutions:

- Step 1 : React 5-nitropyrimidine-2,4,6-triamine with 3-methoxypropylamine under basic conditions (K₂CO₃/DMF, 80°C) to introduce the 2-N-(3-methoxypropyl) group.

- Step 2 : Treat the intermediate with 2-methoxyphenyl isocyanate in THF at 60°C to install the 4-N-(2-methoxyphenyl) moiety.

Typical Yield : 45–55% (over two steps).

Reductive Amination Approach

Intermediate Synthesis

- Nitro Precursor : 2,4-Diamino-5-nitropyrimidine-6-chloro is reacted with 3-methoxypropylamine in ethanol (reflux, 12 h) to yield 2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine.

- Reductive Coupling : The intermediate is coupled with 2-methoxybenzaldehyde via reductive amination using NaBH₃CN in methanol (room temperature, 24 h).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Catalyst | NaBH₃CN (1.2 equiv) |

| Yield | 62% |

One-Pot Sequential Functionalization

A streamlined method employs a Cu-Co/Al₂O₃ catalyst (from patent CN101328129B) to simultaneously introduce both substituents:

- Procedure :

- Mix 5-nitropyrimidine-2,4,6-triamine, 2-methoxyaniline, and 3-methoxypropylamine in DMF.

- Add Cu-Co/Al₂O₃ (10 wt%) and heat at 120°C under N₂ for 48 h.

- Outcome :

Nitration of Prefunctionalized Pyrimidines

Late-Stage Nitration

For analogs lacking the nitro group, nitration is achieved using fuming HNO₃/H₂SO₄:

- Step : Treat 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)pyrimidine-2,4,6-triamine with HNO₃ (90%) at 0°C for 2 h.

- Yield : 40–50% (with 10–15% over-nitration byproducts).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, mild conditions | Multi-step purification required | 45–55% |

| Reductive Amination | Single-step coupling | Requires stoichiometric reductant | 60–65% |

| One-Pot Catalytic | Scalable, fewer steps | Catalyst synthesis complexity | 70–78% |

| Late-Stage Nitration | Flexibility in substitution | Risk of over-nitration | 40–50% |

Optimization Challenges and Solutions

- Regioselectivity : Competing reactions at N2/N4/N6 positions are mitigated using bulky bases (e.g., DBU) to favor N2/N4 substitution.

- Nitro Group Stability : Elevated temperatures (>100°C) during amination risk nitro reduction; thus, reactions are conducted below 80°C.

- Catalyst Recycling : Cu-Co/Al₂O₃ from CN101328129B retains 90% activity after five cycles, reducing costs.

Industrial-Scale Considerations

EOS Med Chem (source) reports pilot-scale production using:

- Batch Reactors : 200L capacity with continuous NH₃/H₂ feed.

- Purity : 98.6% (HPLC) after recrystallization from ethanol/water.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 4-N-(2-Methoxyphenyl)-2-N-(3-Methoxypropyl)-5-Nitropyrimidine-2,4,6-Triamine with related pyrimidine triamine derivatives:

*Calculated using ChemDraw Professional v22.0.

Detailed Research Findings

Structural and Electronic Features

- The 3-methoxypropyl chain at N2 may improve solubility in aqueous media relative to aromatic substituents (e.g., 3-fluorophenyl in ).

- Hydrogen Bonding : Analogous compounds (e.g., N4-(4-fluorophenyl)-N2-(3-methoxyphenyl) derivative) exhibit intramolecular N–H···N hydrogen bonds, stabilizing crystal structures and influencing molecular conformation .

Physicochemical Properties

- Solubility : The dual methoxy groups likely increase water solubility compared to halogenated analogs (e.g., 3-fluorophenyl in ), though this may reduce membrane permeability.

- Thermal Stability : The nitro group and aromatic systems contribute to high thermal stability, as seen in analogs with boiling points exceeding 500°C .

Biological Activity

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure that includes methoxy and nitro substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C15H20N6O4

- Molecular Weight : 336.36 g/mol

- IUPAC Name : 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

- Canonical SMILES : COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)N+[O-])N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nitration : Introduction of a nitro group to the pyrimidine ring.

- Substitution Reactions : To introduce methoxyphenyl and methoxypropyl groups.

- Amidation : Formation of the triamine structure through amidation reactions.

Reaction conditions often involve strong acids or bases and controlled temperatures to achieve high yields and purity.

Antimicrobial Activity

Research indicates that 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly those within the ESKAPE panel, which includes pathogens known for their antibiotic resistance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Acinetobacter baumannii | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

| HeLa (Cervical Cancer) | 25 µM |

These results suggest that further investigation into its mechanism of action could reveal insights into its potential therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interfere with cellular processes such as DNA replication and protein synthesis. Additionally, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

- Antimicrobial Screening : A study conducted by researchers aimed at evaluating various pyrimidine derivatives found that the compound demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a scaffold for developing new antibiotics .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that it could be further explored for developing anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.